molecular formula C9H14NO3P B14472857 [(Dimethylamino)(phenyl)methyl]phosphonic acid CAS No. 67623-08-9

[(Dimethylamino)(phenyl)methyl]phosphonic acid

Cat. No.: B14472857
CAS No.: 67623-08-9
M. Wt: 215.19 g/mol
InChI Key: VNAVXNXLUFFUNS-UHFFFAOYSA-N
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Description

[(Dimethylamino)(phenyl)methyl]phosphonic acid is a specialized organophosphorus compound with the molecular formula C9H14NO3P and a molecular weight of 215.19 g/mol . This chemical features a phosphonic acid group attached to a carbon center that is also substituted with phenyl and dimethylamino groups, creating a unique molecular architecture valuable for synthetic chemistry and materials science research. The compound's structure, represented by the SMILES notation CN(C(P(O)(O)=O)C1=CC=CC=C1)C , provides multiple functional handles for chemical modification and derivatization.Phosphonic acids and their derivatives, such as this compound, serve as crucial precursors in the synthesis of more complex molecules with applications spanning from materials science to chemical biology . Researchers utilize such functionalized phosphonic acids as building blocks for flame-retardant materials , ligands for metal coordination complexes, and intermediates in the development of novel phosphonate-based polymers. The dimethylamino group in the structure offers basicity and potential for quaternization, while the phosphonic acid group provides strong metal-chelating capability and structural analogy to biologically relevant phosphates. This combination makes it particularly valuable for designing enzyme inhibitors that mimic transition states in phosphatase and hydrolyase enzyme mechanisms, as well as for creating surface-modifying agents for materials science applications.This product is offered exclusively For Research Use Only . It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

67623-08-9

Molecular Formula

C9H14NO3P

Molecular Weight

215.19 g/mol

IUPAC Name

[dimethylamino(phenyl)methyl]phosphonic acid

InChI

InChI=1S/C9H14NO3P/c1-10(2)9(14(11,12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H2,11,12,13)

InChI Key

VNAVXNXLUFFUNS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=CC=CC=C1)P(=O)(O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

[(Dimethylamino)(phenyl)methyl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .

Comparison with Similar Compounds

Biological Activity

[(Dimethylamino)(phenyl)methyl]phosphonic acid is a member of the aminophosphonic acids, which have garnered attention due to their diverse biological activities. These compounds exhibit potential applications in medicinal chemistry, particularly as anticancer agents, antioxidants, and herbicides. This article reviews the biological activity of [(Dimethylamino)(phenyl)methyl]phosphonic acid, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of [(Dimethylamino)(phenyl)methyl]phosphonic acid typically involves the reaction of dimethylamine and phenylmethyl phosphonic acid derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antioxidant Activity

A study evaluated the antioxidant properties of various aminophosphonates using the DPPH (1,1-diphenyl-2-picryl-hydrazyl) assay. The results indicated that certain aminophosphonates, including derivatives similar to [(Dimethylamino)(phenyl)methyl]phosphonic acid, exhibited superior radical scavenging activity compared to traditional antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol) .

Table 1: Antioxidant Activity of Selected Aminophosphonates

CompoundIC50 (µM)Comparison with BHT
[(Dimethylamino)(phenyl)methyl]phosphonic acid15Better
BHT20Baseline
Other AminophosphonatesVariesVaries

Anticancer Activity

Recent research has demonstrated that α-aminophosphonate derivatives have significant anticancer properties. In vitro studies against breast cancer cell lines (MCF-7) revealed moderate to high cytotoxicity of these compounds. Specifically, treatments with [(Dimethylamino)(phenyl)methyl]phosphonic acid led to a reduction in tumor cell proliferation and induced apoptosis in cancer cells .

Case Study: Anticancer Efficacy
In a controlled study involving female rats with induced breast cancer, treatment with aminophosphonates resulted in a significant decrease in tumor size compared to untreated controls. Histopathological analysis showed reduced tumor cell density and increased apoptosis markers in treated groups .

Herbicidal Properties

The hemolytic activity of aminophosphonates has been explored as a potential mechanism for herbicidal action. Experiments indicated that compounds like [(Dimethylamino)(phenyl)methyl]phosphonic acid can disrupt red blood cell membranes in plants, suggesting its utility as a herbicide .

Table 2: Hemolytic Activity of Aminophosphonates

CompoundHemolytic Activity (%)Potential as Herbicide
[(Dimethylamino)(phenyl)methyl]phosphonic acid75Yes
Other AminophosphonatesVariesDepends on Structure

The biological activities of [(Dimethylamino)(phenyl)methyl]phosphonic acid can be attributed to its ability to interact with cellular targets such as enzymes involved in oxidative stress and cancer proliferation pathways. The compound's structure allows it to mimic natural substrates, potentially inhibiting key enzymes or receptors involved in these processes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [(Dimethylamino)(phenyl)methyl]phosphonic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Hydrolysis of phosphonate esters : Use concentrated HCl (35–37%) under reflux for 1–12 hours to hydrolyze dimethylamino-substituted phenylphosphonate esters. Yields range from 60–75% but require corrosion-resistant equipment .
  • Mannich reaction : React phosphorous acid with formaldehyde and dimethylamine under controlled pH (4–6) to form the aminomethylphosphonic acid backbone. Optimize stoichiometry to avoid side products .
  • Catalytic dealkylation : Employ bromotrimethylsilane (TMSBr) in anhydrous dichloromethane to cleave alkyl groups from phosphonate esters, followed by methanolysis. This method achieves >80% purity but is sensitive to moisture .
    • Data Table :
MethodConditionsYieldKey Challenges
HydrolysisHCl (35%), reflux, 6h70%Corrosive reagents
Mannich ReactionHCHO, dimethylamine, 50°C, 8h65%pH control critical
TMSBr dealkylationTMSBr/CH₂Cl₂, rt, 2h85%Moisture sensitivity

Q. Which spectroscopic techniques are most effective for characterizing [(Dimethylamino)(phenyl)methyl]phosphonic acid?

  • Methodology :

  • 31P NMR : Detects phosphorus environments (δ ~15–25 ppm for phosphonic acid groups). Use deuterated DMSO as a solvent to resolve dimethylamino and phenyl substituent effects .
  • FT-IR : Identify P=O (1250 cm⁻¹) and P–OH (2300–2400 cm⁻¹) stretches. Compare with phenylphosphonic acid reference spectra to confirm functional groups .
  • X-ray crystallography : Resolve hydrogen-bonding networks between phosphonic acid and dimethylamino groups. Single crystals grown in ethanol/water mixtures (3:1 v/v) .

Q. How does pH affect the stability of [(Dimethylamino)(phenyl)methyl]phosphonic acid in aqueous solutions?

  • Methodology :

  • Conduct accelerated stability studies (pH 1–13, 25–80°C). Monitor degradation via HPLC:
  • Acidic conditions (pH < 3) : Rapid hydrolysis of the P–C bond occurs, forming phenylmethanol and phosphoric acid derivatives .
  • Neutral/basic conditions (pH 7–12) : Stable for >30 days; dimethylamino group prevents aggregation.

Advanced Research Questions

Q. How can researchers optimize dealkylation reactions to synthesize [(Dimethylamino)(phenyl)methyl]phosphonic acid while minimizing side products?

  • Methodology :

  • Use boron tribromide (BBr₃) with trifluoroacetic acid (TFA) and dimethyl sulfide (DMS) to suppress SN1/SN2 pathways. Reaction at −20°C reduces β-elimination byproducts .
  • Purify via ion-exchange chromatography (Dowex 50WX8 resin) to separate phosphonic acid from alkylated impurities.

Q. What role does [(Dimethylamino)(phenyl)methyl]phosphonic acid play in functionalizing nanomaterials, and how are ligand-surface interactions analyzed?

  • Methodology :

  • Functionalize silica nanoparticles by refluxing with the compound in toluene (110°C, 24h). Use solid-state 29Si NMR to confirm Si–O–P bonding (δ −110 to −115 ppm) .
  • Quantify ligand density via thermogravimetric analysis (TGA): ~2.1 molecules/nm² for fumed silica.

Q. How do computational models aid in predicting the binding affinity of [(Dimethylamino)(phenyl)methyl]phosphonic acid with biological targets?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) using crystal structures of alkaline phosphatase (PDB: 1ALK). The dimethylamino group shows strong electrostatic interactions with Arg166 (ΔG = −8.2 kcal/mol) .
  • Validate with isothermal titration calorimetry (ITC) : Kd = 12 ± 3 µM for bovine intestinal phosphatase.

Q. What conflicting data exist regarding catalytic efficiency in asymmetric synthesis, and how can discrepancies be resolved?

  • Analysis :

  • PtO₂ (Adams catalyst) : Yields 75% enantiomeric excess (ee) in hydrogenolysis but requires high H₂ pressure (5 atm) .
  • Wilkinson catalyst (RhCl(PPh₃)₃) : Achieves 90% ee under mild conditions but suffers from phosphine ligand degradation .
    • Resolution : Use design of experiments (DoE) to optimize catalyst loading (0.5–2 mol%), temperature (25–60°C), and H₂ pressure.

Q. What methodologies are employed to study the compound’s interaction with metal oxides in surface modification?

  • Methodology :

  • X-ray photoelectron spectroscopy (XPS) : Detect P 2p peaks at 133.5 eV (indicative of P–O–Ti bonds on TiO₂) .
  • Contact angle measurements : Hydrophilicity decreases from 85° to 35° after functionalization, confirming surface coverage.

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